Phenylmagnesium Iodide
Description
Significance of Grignard Reagents in Modern Organic Synthesis
Grignard reagents, with the general formula R-Mg-X (where R is an organic group and X is a halogen), are a cornerstone of modern organic synthesis. numberanalytics.comwikipedia.org Their paramount importance lies in their ability to facilitate the formation of carbon-carbon bonds, a fundamental process for constructing the skeletons of complex organic molecules from simpler precursors. numberanalytics.comtutorchase.com Discovered by French chemist Victor Grignard, this innovation was so revolutionary that he was awarded the Nobel Prize in Chemistry in 1912. numberanalytics.comwikipedia.orgebsco.com
The versatility of Grignard reagents is a key factor in their widespread use. tutorchase.com They react with a vast array of electrophiles, including carbonyl compounds like aldehydes, ketones, and esters, to produce alcohols. ebsco.comthermofisher.com This reactivity makes them indispensable tools in the synthesis of numerous products, including pharmaceuticals and natural products. numberanalytics.comnumberanalytics.com The reactions are generally straightforward and practical for laboratory settings, further cementing their status as essential reagents in the chemist's toolkit. tutorchase.com
Overview of Organomagnesium Halides and the Grignard Reaction Paradigm
Organomagnesium halides are the chemical class to which Grignard reagents belong. ebsco.com They are typically prepared by reacting an organic halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgthermofisher.com The carbon-magnesium bond is highly polar, with the carbon atom bearing a partial negative charge, making it a potent nucleophile and a strong base. wikipedia.org This carbanionic character is the source of the reagent's reactivity. jove.com
The Grignard reaction paradigm involves the nucleophilic addition of the Grignard reagent to an electrophilic carbon atom, most notably the carbonyl carbon of aldehydes and ketones. thermofisher.comjove.com The reaction proceeds through a tetrahedral intermediate, which, upon acidic workup, yields an alcohol. jove.commiracosta.edu
The composition of Grignard reagents in solution is more complex than the simple R-Mg-X formula suggests. They exist in equilibrium with dialkyl- or diarylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. This dynamic relationship is known as the Schlenk equilibrium. wikipedia.orgsci-hub.ru The position of this equilibrium is influenced by factors such as the solvent, the nature of the organic group, the halogen, and the concentration. wikipedia.orglibretexts.org In ethereal solvents like THF, Grignard reagents tend to be monomeric, whereas in diethyl ether, they can form dimers or larger aggregates. sci-hub.rulibretexts.org
| Species in Schlenk Equilibrium | Formula | Description |
| Organomagnesium Halide | RMgX | The primary Grignard reagent species. |
| Diorganomagnesium | R₂Mg | Formed via the Schlenk equilibrium. |
| Magnesium Halide | MgX₂ | Also formed via the Schlenk equilibrium. |
Table 1: Components of the Schlenk Equilibrium.
Phenylmagnesium Iodide as a Crucial Organometallic Reagent
This compound, with the chemical formula C₆H₅MgI, is a specific and highly valuable Grignard reagent. chembk.com It is typically prepared by the reaction of iodobenzene (B50100) with magnesium metal in an ether solvent. wikipedia.org The carbon-iodine bond in iodobenzene is weaker than the corresponding C-Br or C-Cl bonds, making it more reactive and facilitating the formation of the Grignard reagent. wikipedia.org
As a synthetic equivalent for the phenyl anion (Ph⁻), this compound is a powerful nucleophile used to introduce phenyl groups into molecules. wikipedia.org This capability is crucial for synthesizing a wide range of organic compounds, including poly-substituted aromatic compounds and tertiary alcohols. smolecule.comlookchem.com For instance, it reacts with ketones to form tertiary alcohols and can participate in metal-catalyzed cross-coupling reactions to create new carbon-carbon bonds. jove.comwikipedia.org Research has shown that various transition metal halides can effectively catalyze the homocoupling of this compound to produce biphenyl (B1667301) in high yields. uwimona.edu.jmacs.org
| Property | Data |
| Chemical Formula | C₆H₅IMg chembk.com |
| Molar Mass | 204.01 g/mol wikipedia.org |
| Appearance | Colorless to light yellow liquid in solution. smolecule.com |
| Key Reactivity | Potent nucleophile, source of phenyl anion. lookchem.com |
Table 2: Properties of this compound.
The utility of this compound in organic synthesis underscores the enduring importance of Grignard reagents. Its ability to form specific and crucial bond types makes it an essential tool for chemists in both academic research and industrial applications. lookchem.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;benzene;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.HI.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHABGGPYFXXOQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[C-]C=C1.[Mg+2].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Phenylmagnesium Iodide
Direct Synthesis of Phenylmagnesium Iodide from Iodobenzene (B50100) and Magnesium.
The traditional and most common method for preparing this compound involves the direct reaction of an organic halide, in this case, iodobenzene, with magnesium metal. acs.org This process is typically conducted in an ethereal solvent to stabilize the resulting organomagnesium compound. wikipedia.org
Magnesium Activation Strategies for Initiation of Reaction.
A critical step in the synthesis of Grignard reagents is the activation of magnesium metal. Magnesium is naturally coated with a passivating layer of magnesium oxide, which hinders its reaction with the organic halide. wikipedia.orgstackexchange.com Overcoming this barrier is essential for initiating the reaction. Various methods have been developed to weaken this layer and expose the highly reactive magnesium surface.
Mechanical and Chemical Activation Methods:
Mechanical Methods: Techniques such as crushing the magnesium pieces in situ, rapid stirring, and sonication can physically disrupt the oxide layer. wikipedia.org Stirring the magnesium turnings in an inert atmosphere has also been reported to reduce the oxide layer, leading to a more reliable initiation of the reaction. acs.org
Chemical Activators: Several chemical agents are commonly employed to activate the magnesium surface. Iodine, methyl iodide, and 1,2-dibromoethane (B42909) are frequently used. wikipedia.org The use of 1,2-dibromoethane is particularly advantageous as its reaction with magnesium produces ethylene (B1197577) gas, providing a visual indicator of activation, and the byproducts are harmless. wikipedia.orgstackexchange.com A small amount of mercuric chloride can also be used to amalgamate the surface of the magnesium, thereby enhancing its reactivity. stackexchange.com Another approach involves the addition of a preformed Grignard reagent to initiate the reaction. wikipedia.orgstackexchange.com
Specialized Magnesium Preparations: The use of specially activated magnesium, such as Rieke magnesium, can circumvent the initiation problem altogether. stackexchange.com Rieke magnesium is a highly reactive form of magnesium prepared by the reduction of a magnesium salt. unl.edu
Hydride-Based Activation: Diisobutylaluminum hydride (DIBAH) has been identified as a general and reliable agent for activating magnesium. This method allows for the initiation of Grignard reagent formation at or below 20 °C for aryl Grignards, which is well below the boiling point of common solvents like tetrahydrofuran (B95107) (THF). acs.orgacs.org
| Activation Method | Description | Key Advantages |
| Mechanical Crushing/Stirring | Physical disruption of the magnesium oxide layer. wikipedia.orgacs.org | Simple, avoids chemical contaminants. wikipedia.org |
| Sonication | Use of ultrasound to break the oxide layer. wikipedia.org | Can be used in wet solvents. wikipedia.org |
| Iodine/Methyl Iodide | Chemical reaction with the oxide layer. wikipedia.org | Common and effective. wikipedia.org |
| 1,2-Dibromoethane | Reaction produces ethylene gas, indicating activation. wikipedia.orgstackexchange.com | Visual monitoring of activation. wikipedia.org |
| DIBAH | Activates the surface and dries the reaction mixture. acs.orgacs.org | Allows for initiation at lower temperatures. acs.orgacs.org |
| Rieke Magnesium | Highly reactive magnesium powder. stackexchange.comunl.edu | Bypasses the need for in-situ activation. stackexchange.com |
Influence of Ethereal Solvents on Reagent Formation and Stability.
Ethereal solvents are crucial for the formation and stability of Grignard reagents. wikipedia.org Solvents like diethyl ether and tetrahydrofuran (THF) play a vital role by solvating the magnesium center, forming a complex that stabilizes the organomagnesium compound. wikipedia.orgwikipedia.org The oxygen atoms in the ether molecules donate electron pairs to the electron-deficient magnesium, which is two electron pairs short of an octet. acs.org This stabilization is so significant that the complex of phenylmagnesium bromide with two diethyl ether molecules has been isolated and its crystal structure determined. acs.org
The choice of ethereal solvent can influence the reactivity and stability of the Grignard reagent. acs.org While diethyl ether has been traditionally used, THF has become more common, in part because it allows for the preparation of arylmagnesium halides, including chlorides, more readily. acs.orgwikipedia.org The structure of the Grignard reagent in solution is complex and can be influenced by the solvent, the halogen, and the organic group. acs.org The Schlenk equilibrium describes the existence of various species in solution, including the monomeric RMgX, the dialkylmagnesium R₂Mg, and the magnesium halide MgX₂. acs.org The strongly Lewis basic nature of THF can prevent the formation of halide bridges between magnesium atoms, leading to a higher proportion of monomeric species. acs.org Recently, alternative ethereal solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been explored as greener alternatives with good performance in Grignard reactions. lookchem.comresearchgate.net
| Solvent | Key Properties and Effects |
| Diethyl Ether | Traditional solvent, forms stable complexes with Grignard reagents. wikipedia.orgacs.org |
| Tetrahydrofuran (THF) | More common modern solvent, allows for easier preparation of some Grignard reagents. acs.orgwikipedia.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | A greener, biomass-derived alternative to THF. lookchem.com |
| Cyclopentyl Methyl Ether (CPME) | A sustainable alternative solvent shown to be effective for Grignard reactions. researchgate.net |
Kinetic and Mechanistic Insights into Formation.
The formation of Grignard reagents is a heterogeneous reaction that occurs on the surface of the magnesium metal. acs.org Kinetic studies have provided insights into the mechanism of this complex process. The reaction of cyclopentyl bromide with magnesium in diethyl ether has been found to be transport-limited, meaning the rate is controlled by the diffusion of the reactant to the magnesium surface. acs.org
Investigations into the formation of phenylmagnesium halides in toluene (B28343) with additions of ethereal solvents have revealed a two-stage process. researchgate.net A rapid initial formation of a disolvated Grignard reagent is followed by a slower formation of a monosolvated species. researchgate.net This monosolvated reagent can then act as a catalyst for the conversion of further halides into Grignard reagents. researchgate.net The reaction mechanism is influenced by factors such as the solvent, the halide, and the presence of any activating agents.
Halogen-Magnesium Exchange Reactions for this compound Generation.
An alternative and increasingly important method for preparing Grignard reagents, especially those with sensitive functional groups, is the halogen-magnesium exchange reaction. harvard.edu This method involves the transfer of magnesium from a pre-existing Grignard reagent to an organic halide. wikipedia.org
Utilisation of Preformed Grignard Reagents for Metalation.
The halogen-magnesium exchange reaction typically utilizes a preformed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium bromide (i-PrMgBr), to react with an organic halide, like iodobenzene, to generate the desired Grignard reagent. harvard.edu The driving force for this equilibrium reaction is the formation of the more stable organomagnesium compound. uni-muenchen.dewalisongo.ac.id The stability of a Grignard reagent is related to the ability of the carbon atom to stabilize a partial negative charge, which in turn corresponds to the pKa of the parent hydrocarbon. walisongo.ac.id Since sp²-hybridized carbons (like in phenyl groups) stabilize a negative charge better than sp³-hybridized carbons (like in alkyl groups), the equilibrium for the reaction of an aryl iodide with an alkylmagnesium halide lies in favor of the arylmagnesium halide. walisongo.ac.id
The use of i-PrMgCl is common, and it is commercially available as a solution in THF or diethyl ether. harvard.edu The addition of lithium chloride (LiCl) to the Grignard reagent, forming a "turbo-Grignard" reagent like i-PrMgCl·LiCl, has been shown to significantly accelerate the halogen-magnesium exchange. researchgate.netclockss.orgthieme-connect.de This is believed to occur through the formation of magnesium-"ate" complexes, which are more reactive. thieme-connect.de
Functional Group Tolerance and Selectivity in Exchange Processes.
A major advantage of the halogen-magnesium exchange method is its high degree of functional group tolerance. harvard.edu Because the reaction can be carried out under mild conditions, often at low temperatures, it is possible to prepare Grignard reagents containing sensitive functional groups such as esters, nitriles, and even nitro groups, which would not survive the conditions of direct synthesis. harvard.eduresearchgate.netclockss.org
The rate of the halogen-magnesium exchange is influenced by the nature of the halogen, with the reactivity decreasing in the order I > Br > Cl. researchgate.net This allows for selective exchange reactions. For example, in a molecule containing both an iodine and a bromine atom, the iodine will preferentially undergo exchange. thieme-connect.de The presence of electron-withdrawing groups on the aromatic ring accelerates the exchange reaction, while electron-donating groups slow it down. harvard.edu This methodology has proven to be particularly valuable for the synthesis of highly functionalized aryl and heteroaryl magnesium reagents. harvard.eduresearchgate.netclockss.org
| Functional Group | Tolerance in Halogen-Magnesium Exchange |
| Esters | Tolerated under mild conditions. researchgate.netclockss.org |
| Nitriles | Tolerated, though some limitations exist. unl.eduharvard.edu |
| Nitro Groups | Tolerated when ortho to the exchanging iodide. harvard.edu |
| Imines | Can be used to mask aldehyde groups. harvard.edu |
| Amides | Compatible with the exchange reaction. harvard.edu |
Synthesis of Functionalized this compound Precursors
The direct synthesis of this compound often faces limitations when the precursor, iodobenzene, contains sensitive functional groups. A powerful strategy to circumvent this is the use of an iodine-magnesium (I/Mg) exchange reaction. This method allows for the preparation of functionalized Grignard reagents from corresponding functionalized aryl iodides at low temperatures, where many functional groups that would typically react with the Grignard reagent remain intact.
The I/Mg exchange typically involves treating a functionalized aryl iodide with a simple, pre-formed Grignard reagent such as isopropylmagnesium chloride. wikipedia.org This exchange is rapid even at low temperatures (e.g., -40 °C), selectively converting the aryl iodide into the desired this compound derivative while preserving functionalities like esters, nitriles, and even nitro groups. acs.orgnih.gov For instance, various nitro-substituted aryl iodides can undergo an I/Mg exchange with phenylmagnesium chloride to yield nitro-containing magnesium organometallics that are stable below -40 °C and react effectively with various electrophiles. acs.org This approach has also been successfully applied to precursors immobilized on solid supports, such as a Wang resin, demonstrating its versatility in different synthetic contexts. nih.gov
Table 1: Functional Group Tolerance in Iodine-Magnesium Exchange for Grignard Synthesis
| Functional Group | Tolerance/Compatibility | Typical Reaction Conditions | Reference |
|---|---|---|---|
| Ester | Tolerated | Low temperature (-40 °C) with i-PrMgCl | nih.gov |
| Nitrile (Cyano) | Tolerated | Low temperature with i-PrMgCl or PhMgCl | uni-muenchen.de |
| Nitro | Tolerated | Below -40 °C with PhMgCl | acs.org |
| Sulfoxide | Can be used to direct magnesiation | Utilizes sulfoxide-magnesium exchange | uni-muenchen.de |
Reductive Transmetalation Approaches for this compound Synthesis
Reductive transmetalation offers an alternative pathway to Grignard reagents, particularly for systems where direct synthesis from the organic halide and magnesium is problematic due to side reactions. wikipedia.org
A notable transmetalation method involves the reaction of magnesium with an organozinc compound. wikipedia.org This technique is especially valuable for preparing sterically hindered Grignard reagents, such as adamantane-based reagents, which are difficult to synthesize conventionally due to competing C-C coupling side reactions. wikipedia.org The process involves an in-situ transmetalation where a pre-formed organozinc halide reacts with magnesium metal to yield the desired organomagnesium halide and zinc metal. wikipedia.orgthieme-connect.com
The general reaction is: Ar-Zn-I + Mg → Ar-Mg-I + Zn
This approach leverages the greater thermodynamic stability of the organomagnesium compound to drive the reaction. Polyfunctional organozinc reagents can be prepared directly by inserting activated zinc into functionalized aryl iodides, and these can serve as precursors in a subsequent transmetalation step. thieme-connect.com Studies have shown that arylzinc reagents prepared by different methods exhibit varying kinetics, which can be exploited for process optimization. nih.gov
Solvent-Free and Mechanochemical Techniques in Organomagnesium Synthesis
In a move towards greener and more efficient chemical processes, solvent-free and mechanochemical methods have emerged as powerful alternatives to traditional solution-phase synthesis.
Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is highly applicable to the formation of Grignard reagents, including phenylmagnesium halides. organic-chemistry.orgacs.org In this technique, magnesium metal turnings, an aryl halide like iodobenzene, and a small, often catalytic, amount of an ethereal solvent are ground together in a ball mill. organic-chemistry.orgacs.org The mechanical action continuously breaks the passivating magnesium oxide layer on the metal surface, facilitating the reaction without the need for bulk solvents or chemical activators like iodine. acs.org
This method has been shown to be successful for a wide range of substrates, even when performed under an ambient air atmosphere, which represents a significant simplification over traditional methods requiring strictly anhydrous and inert conditions. organic-chemistry.orgacs.org The resulting Grignard reagent, often in a paste-like form, can be used directly in subsequent one-pot reactions with various electrophiles. organic-chemistry.org
Table 2: Typical Conditions for Mechanochemical Grignard Synthesis
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Apparatus | Planetary Ball Mill (e.g., Retsch MM 400) | To provide mechanical energy for the reaction | organic-chemistry.org |
| Reactants | Mg turnings, Aryl Halide | Formation of the Grignard reagent | organic-chemistry.org |
| Solvent | Minimal THF or CPME (e.g., 2-3 equivalents) | Facilitates organomagnesium formation | organic-chemistry.org |
| Atmosphere | Can be performed in air | Simplifies experimental setup | organic-chemistry.orgacs.org |
| Reaction Time | Typically 60 minutes | For complete formation of the reagent | organic-chemistry.org |
Optimization of Synthetic Conditions for Enhanced Yield and Purity of this compound
The yield and purity of this compound are highly dependent on the precise control of reaction parameters to manage the inherent reactivity of the synthesis.
The formation of Grignard reagents is a notoriously exothermic process. mt.comresearchgate.net The reaction often has an induction period, after which it can initiate spontaneously and proceed rapidly, leading to a sharp increase in temperature. researchgate.netacs.org If the organic halide is added too quickly before initiation, its accumulation can result in a dangerous thermal runaway situation once the reaction begins. acs.orgrsc.org
Key Control Strategies:
Temperature and Addition Control: The primary method for managing the exotherm is the slow, controlled addition of iodobenzene to the magnesium suspension. alfa-chemistry.com Maintaining a low reaction temperature with external cooling is crucial. Continuous flow chemistry offers superior temperature control due to the high surface-area-to-volume ratio of flow reactors, enabling efficient heat dissipation and minimizing thermal risks. mt.comvapourtec.com
Reaction Monitoring: In-situ monitoring techniques, such as FTIR and NIR spectroscopy, are invaluable for safely controlling the reaction. mt.comacs.org These methods can track the consumption of the aryl halide and the formation of the Grignard product in real-time, allowing for the detection of reaction initiation and the prevention of reactant accumulation. mt.comresearchgate.net
Minimizing Side Products: The most common side reaction in the synthesis of this compound is the Wurtz-type coupling, which produces biphenyl (B1667301). alfa-chemistry.comresearchgate.net This side reaction is favored by higher temperatures. alfa-chemistry.com Therefore, effective temperature control not only ensures safety but also enhances the purity of the final product by minimizing biphenyl formation. alfa-chemistry.comresearchgate.net Studies comparing batch and continuous processes have shown that continuous production can significantly improve the selectivity for the desired Grignard reagent and reduce Wurtz coupling products. researchgate.net
Table 3: Comparison of Batch vs. Continuous Synthesis for Grignard Reagents
| Parameter | Semi-Batch Synthesis | Continuous Flow Synthesis | Reference |
|---|---|---|---|
| Heat Transfer | Limited, risk of local hot spots | Excellent, superior temperature control | mt.comvapourtec.com |
| Safety | Higher risk of thermal runaway due to reactant accumulation | Inherently safer due to small reaction volume and better control | acs.orgvapourtec.com |
| Selectivity (vs. Wurtz Product) | Generally lower | Generally higher, leading to purer product | researchgate.net |
| Scalability | Challenging due to heat transfer issues | More straightforward scale-up | researchgate.net |
Mechanistic Investigations of Phenylmagnesium Iodide Reactions
The Schlenk Equilibrium and its Influence on Phenylmagnesium Iodide Reactivity
The simple representation of a Grignard reagent as 'RMgX' is an oversimplification. uwimona.edu.jmlibretexts.org In solution, these reagents exist as a complex mixture of species governed by the Schlenk equilibrium, named after its discoverer Wilhelm Schlenk. sci-hub.ruwikipedia.org This equilibrium has a profound effect on the reagent's reactivity. sci-hub.ru
2 PhMgI ⇌ (Ph)₂Mg + MgI₂
In an ether solution, this compound is in equilibrium with diphenylmagnesium (B1604861) ((Ph)₂Mg) and magnesium iodide (MgI₂). sci-hub.ruwikipedia.org Furthermore, these species can form dimers and higher oligomers, particularly at higher concentrations. acs.orgwikipedia.org The monomeric form, PhMgI, can associate to form halogen-bridged dimers, PhMg(μ-I)₂MgPh. libretexts.orgsci-hub.ru The position of the Schlenk equilibrium and the degree of association depend on concentration, temperature, the solvent, and the nature of the organic group and halide. sci-hub.ruwikipedia.org For phenylmagnesium halides in diethyl ether, the equilibrium lies strongly on the side of the PhMgX species. sci-hub.ru
Table 2: Estimated Schlenk Equilibrium Constants (K) for Phenylmagnesium Halides in Diethyl Ether
| Grignard Reagent | Equilibrium Constant (K) |
|---|---|
| Phenylmagnesium Bromide | 3.80 |
| This compound | 1.12 |
The equilibrium constant K = [MgR₂][MgX₂]/[RMgX]². These values indicate the equilibrium favors the phenylmagnesium halide species in diethyl ether. sci-hub.ru
The solvent plays a critical role in determining the composition of a Grignard reagent solution. sci-hub.ruresearchgate.net The Lewis basicity of the solvent, which refers to its ability to donate an electron pair to the Lewis acidic magnesium center, is particularly important. sci-hub.ru
In weakly coordinating solvents like diethyl ether, alkyl- and arylmagnesium bromides and iodides are monomeric only at low concentrations (< 0.1 M) and tend to form associated (dimeric or oligomeric) species at higher concentrations. sci-hub.ru In contrast, in a more strongly Lewis basic solvent like tetrahydrofuran (B95107) (THF), these same Grignard reagents are predominantly monomeric over a wide concentration range. acs.orgsci-hub.ru This difference is attributed to THF's greater ability to solvate the magnesium center, which disfavors the formation of halogen bridges required for dimerization. sci-hub.ru
The halogen identity also influences the equilibrium. Studies on methylmagnesium halides in diethyl ether showed that bridging methyl groups were only observed at very low temperatures, indicating that the halogen is the predominant bridging group in associated complexes. sci-hub.ru The Schlenk equilibrium for this compound in diethyl ether favors the halide species, PhMgI, though to a lesser extent than for the corresponding bromide. sci-hub.ru The equilibrium can be intentionally shifted; adding 1,4-dioxane (B91453) to an ether solution of a Grignard reagent causes the precipitation of the MgX₂(dioxane) complex, driving the equilibrium completely to the right and yielding a solution of the diorganomagnesium compound, (Ph)₂Mg. sci-hub.ruwikipedia.org
Stereochemical Outcomes and Stereoselectivity in this compound Reactions
When a Grignard reagent like this compound reacts with a chiral substrate containing a prochiral center (such as a chiral ketone), new stereocenters are formed. The ratio of the resulting diastereomeric products is determined by the stereoselectivity of the reaction. This outcome is sensitive to the specific Grignard reagent used, including the identity of the halogen. osti.gov
In the addition of phenyl-organometallics to phenylacetoin, a notable difference in stereoselectivity was observed between different reagents. osti.gov The use of this compound resulted in a product ratio (dl:meso) greater than one, similar to phenyllithium. osti.gov Conversely, using phenylmagnesium bromide or chloride led to a ratio of less than one. osti.gov This demonstrates that the halogen atom directly influences the transition state energies and thus the stereochemical pathway of the reaction.
Solvent choice can also have a significant, sometimes unexpected, influence on stereoselectivity. sci-hub.rursc.org In the reaction of phenylmagnesium halides with certain α-aminoketones, the stereoselectivity is relatively independent of the halide when conducted in THF. sci-hub.ru However, in the non-coordinating solvent benzene (B151609), phenylmagnesium bromide and iodide show reversed selectivity, which can be rationalized by considering the different states of the Schlenk equilibrium in different solvents. sci-hub.ru Similarly, a linear correlation between the stereoselectivity of the addition of phenylmagnesium bromide to a chiral carbonyl compound and the Eₜ parameter (a measure of solvent polarity) has been observed. rsc.org These findings underscore the complex interplay between the reagent, substrate, and solvent in dictating the three-dimensional outcome of Grignard additions. sci-hub.rursc.org
Modulation of Transition-State Geometry by Halide Identity
The reactivity and stereoselectivity of Grignard reagents, including this compound, are profoundly influenced by their structure in solution and the geometry of the transition state during reaction. The identity of the halide atom (I, Br, or Cl) is a critical factor that modulates these aspects, primarily through its effect on the Schlenk equilibrium and the Lewis acidity of the magnesium center.
In ethereal solvents like diethyl ether or tetrahydrofuran (THF), Grignard reagents exist as a complex equilibrium of species, including the monomer (RMgX), the dimer (RMgX)₂, and the products of disproportionation, dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂). adichemistry.com This is known as the Schlenk equilibrium:
2 RMgX ⇌ R₂Mg + MgX₂
The position of this equilibrium is sensitive to the solvent, concentration, temperature, and the nature of the R group and the halide (X). The halide identity influences the equilibrium in several ways:
Lewis Acidity: The electronegativity of the halogen affects the Lewis acidity of the magnesium atom. With iodide being the least electronegative of the common halogens, the Mg-I bond is less polarized compared to Mg-Br or Mg-Cl bonds. This can influence the strength of coordination with solvent molecules and the aggregation state.
Steric and Electronic Effects: The larger ionic radius of iodide compared to bromide or chloride can influence the steric environment around the magnesium center, affecting the geometry of solvation and the structure of aggregates.
During the reaction with carbonyl compounds, the addition of the Grignard reagent typically proceeds through a six-membered ring transition state where the magnesium atom coordinates to the carbonyl oxygen. wikipedia.org The specific geometry of this transition state can be influenced by the species present in the Schlenk equilibrium. For instance, reactions involving the more reactive R₂Mg species may proceed through different transition state geometries than those involving the RMgX monomer. While detailed comparative studies on the transition state geometry specific to this compound versus its bromide and chloride counterparts are complex, the halide's role in shifting the Schlenk equilibrium is a key indirect modulator of the reactive species and, consequently, the reaction pathway.
Table 1: Influence of Halide Identity on Phenylmagnesium Halide Properties
| Property | Phenylmagnesium Chloride (PhMgCl) | Phenylmagnesium Bromide (PhMgBr) | This compound (PhMgI) |
| Halogen Electronegativity | 3.16 | 2.96 | 2.66 |
| Mg-X Bond Polarity | Highest | Intermediate | Lowest |
| Tendency to form R₂Mg | Generally lower | Intermediate | Generally higher |
| Solvent for Preparation | THF often required pw.live | Diethyl ether, THF | Diethyl ether, THF |
Byproduct Formation and Strategies for Suppression in this compound Reactions
Several side reactions can occur during the formation and use of this compound, leading to the formation of unwanted byproducts and a reduction in the yield of the desired product. Understanding these pathways is crucial for developing strategies to minimize their impact.
Homocoupling to Biphenyl (B1667301) and Competing Pathways
A significant byproduct in the preparation of phenylmagnesium reagents is biphenyl (Ph-Ph). mnstate.edu This homocoupling product can arise through several mechanisms. One proposed pathway involves the reaction between a phenyl radical (Ph•), formed as an intermediate during the initial electron transfer from magnesium to iodobenzene (B50100), and another phenyl radical. mnstate.edu
Ph-I + Mg → [Ph-I]•⁻ Mg•⁺ → Ph• + MgI 2 Ph• → Ph-Ph
Alternatively, biphenyl can be formed via the reaction of the formed this compound with unreacted iodobenzene, a process that can be catalyzed by trace transition metal impurities. banglajol.infonih.gov Iron-catalyzed coupling, for example, can promote the formation of both homo-coupled (biphenyl) and cross-coupled products. banglajol.infoacs.org In some cases, the aryl Grignard reagent itself can undergo oxidative homocoupling, especially in the presence of an oxidant. nih.gov
Wurtz Coupling and Other Unwanted Side Reactions
The Wurtz reaction, or more accurately, a Wurtz-type coupling, is another side reaction that diminishes the yield of the Grignard reagent. alfa-chemistry.com This reaction involves the coupling of a Grignard reagent molecule with a molecule of the organic halide starting material. chemrxiv.orgacs.org
PhMgI + Ph-I → Ph-Ph + MgI₂
This reaction is generally promoted by higher temperatures and higher concentrations of the halide. alfa-chemistry.com Therefore, slow addition of iodobenzene to the magnesium turnings is a common strategy to keep the instantaneous concentration of the halide low, thus disfavoring the Wurtz coupling pathway. alfa-chemistry.com
Other unwanted side reactions can occur depending on the substrate. For example, when reacting with ketones that have acidic α-hydrogens, this compound can act as a base rather than a nucleophile, leading to enolization and recovery of the starting ketone after workup. organic-chemistry.orglibretexts.org
Mitigation of Hydrolysis and Oxidation Pathways
This compound is a potent nucleophile and a strong base, making it highly reactive with protic compounds like water. adichemistry.comwikipedia.org It is also susceptible to oxidation by atmospheric oxygen. adichemistry.com These reactions destroy the Grignard reagent, converting it to benzene and magnesium salts or to phenoxide species, respectively.
Hydrolysis: PhMgI + H₂O → Ph-H (Benzene) + Mg(OH)I
Oxidation: PhMgI + O₂ → PhOOMgI PhOOMgI + PhMgI → 2 PhOMgI PhOMgI + H₃O⁺ → Ph-OH (Phenol)
To prevent these degradation pathways, rigorous experimental techniques are essential. All glassware must be scrupulously dried, typically by oven-drying, and cooled under an inert atmosphere. miracosta.edu The solvents used, such as diethyl ether or THF, must be anhydrous. adichemistry.comwikipedia.org The reaction is typically conducted under a dry, inert atmosphere of nitrogen or argon to exclude both moisture and oxygen. researchgate.net
Table 2: Strategies to Mitigate Byproduct Formation
| Side Reaction | Primary Cause | Mitigation Strategy |
| Homocoupling (Biphenyl) | Reaction of PhMgI with unreacted Ph-I; Radical coupling. | Slow addition of halide; use of pure magnesium. alfa-chemistry.commiracosta.edu |
| Wurtz-type Coupling | Reaction between PhMgI and Ph-I. | Slow, controlled addition of iodobenzene; maintaining a low reaction temperature. alfa-chemistry.com |
| Hydrolysis | Reaction with water from glassware, solvent, or atmosphere. | Oven-drying all glassware; using anhydrous solvents; maintaining an inert atmosphere. wikipedia.orgmiracosta.edu |
| Oxidation | Reaction with atmospheric oxygen. | Performing the reaction under a nitrogen or argon blanket. adichemistry.com |
Mechanistic Insights from Specific Electrophilic Interactions with this compound
The utility of this compound in organic synthesis stems from its powerful nucleophilic character, enabling it to form new carbon-carbon bonds by attacking a wide range of electrophilic centers, most notably carbonyl carbons.
Reactions with Carbonyl Compounds (Aldehydes, Ketones, Esters, Acid Chlorides)
The reaction of this compound with carbonyl compounds is a cornerstone of its synthetic application. The general mechanism involves the nucleophilic addition of the phenyl group to the electrophilic carbonyl carbon. pw.live The magnesium halide portion of the reagent acts as a Lewis acid, coordinating to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the attack. wikipedia.org
Aldehydes and Ketones: The reaction with aldehydes (other than formaldehyde) yields secondary alcohols, while ketones produce tertiary alcohols. wikipedia.orgorganic-chemistry.org The initial step is the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent workup with a dilute acid protonates the alkoxide to give the final alcohol product. pw.live
Esters and Acid Chlorides: These reactions are more complex because they involve two equivalents of the Grignard reagent. masterorganicchemistry.com The first equivalent adds to the carbonyl group to form a tetrahedral intermediate. udel.edu This intermediate is unstable and collapses, expelling the leaving group (alkoxide from an ester, or chloride from an acid chloride) to form a ketone intermediate (benzophenone in this case). udel.edulibretexts.org This newly formed ketone is also highly reactive towards the Grignard reagent and immediately reacts with a second equivalent of this compound. adichemistry.comopenstax.org The final product, after acidic workup, is a tertiary alcohol where at least two of the alkyl/aryl groups are derived from the Grignard reagent. libretexts.orgopenstax.orgvaia.com It is generally not possible to stop the reaction at the ketone stage when using highly reactive Grignard reagents. libretexts.orgchemistrysteps.com
Table 3: Reaction of this compound with Carbonyl Compounds
| Reactant Class | Example Reactant | Key Intermediate(s) | Final Product (after workup) | Moles of PhMgI |
| Aldehyde | Acetaldehyde | Magnesium alkoxide of a secondary alcohol | 1-Phenylethanol (Secondary Alcohol) | 1 |
| Ketone | Acetone | Magnesium alkoxide of a tertiary alcohol | 2-Phenyl-2-propanol (Tertiary Alcohol) | 1 |
| Ester | Methyl Benzoate | Tetrahedral intermediate, Benzophenone | Triphenylmethanol (B194598) (Tertiary Alcohol) | 2 |
| Acid Chloride | Acetyl Chloride | Tetrahedral intermediate, Acetophenone | 1,1-Diphenylethanol (Tertiary Alcohol) | 2 |
Ozonolysis and Oxygenation Reactions of this compound
The reaction of organometallic compounds with ozone and oxygen presents a pathway to oxidized products, though the mechanisms can be complex and yield a variety of substances. The investigation into the behavior of this compound under such conditions reveals insights into the reactivity of the carbon-magnesium bond.
Ozonolysis of phenylmagnesium bromide, a closely related Grignard reagent, is considered an electrophilic substitution reaction. umt.edu The electrophilic nature of ozone facilitates an attack on the electron-dense carbon of the carbon-magnesium bond. umt.edu A proposed mechanism involves the formation of a π-complex intermediate. umt.edu Upon hydrolysis, the primary product of the ozonolysis of phenylmagnesium bromide is phenol. umt.edu However, the reaction can also lead to the formation of byproducts. For instance, the production of bromine during the reaction can react with the Grignard reagent to form bromobenzene. umt.edu
In the case of this compound, oxygenation has been noted to produce iodine, which subsequently reacts to form iodobenzene, with yields of up to 19.5% being observed. umt.edu The primary reaction of this compound with oxygen, followed by acidic hydrolysis, yields phenol. doubtnut.comsarthaks.com The initial step is believed to involve the formation of a magnesium halide salt of phenyl hydroperoxide. rsc.org This intermediate can then disproportionate with another molecule of the Grignard reagent to produce two equivalents of a phenoxy magnesium halide, which upon acid quenching, forms phenol. rsc.org
The yields of these reactions can be influenced by factors such as the rate of addition of the gaseous reagent and the concentration of the Grignard reagent itself. umt.edu For example, in dilute solutions of phenylmagnesium bromide, a rapid addition of ozone has been shown to result in a higher yield of phenol. umt.edu
| Reagent | Reaction | Major Product(s) | Observed Byproducts | Ref |
| This compound | Oxygenation | Phenol | Iodobenzene | umt.edudoubtnut.comsarthaks.com |
| Phenylmagnesium Bromide | Ozonolysis | Phenol | Bromobenzene | umt.edu |
| Phenylmagnesium Bromide | Oxygenation | Phenol | Phenylmethyl carbinol | umt.edu |
Interactions with Nitrogen-Containing Electrophiles and Protected Azido (B1232118) Groups
The carbon-nitrogen bond formation is a critical transformation in organic synthesis. Grignard reagents, including this compound, serve as potent nucleophiles that can react with various nitrogen-containing electrophiles. researchgate.netsciencenotes.org However, the presence of certain functional groups, such as nitro groups, can lead to complex reactions and side products due to their susceptibility to reduction or electron-transfer processes. harvard.edu
The direct reaction of Grignard reagents with nitroarenes can be challenging. For instance, the Kumada cross-coupling reaction of phenylmagnesium bromide with aryl iodides bearing nitro groups has been shown to be unsuccessful, leading to decomposition. researchgate.net However, specific methodologies have been developed to overcome these challenges. One such method involves an iodine-magnesium exchange reaction. Nitro-substituted aryl iodides can react with phenylmagnesium chloride (PhMgCl) at low temperatures (below -40 °C) to form stable nitro-containing Grignard reagents. acs.org These reagents can then react with various electrophiles as expected. acs.org The use of PhMgCl is crucial, as more reactive Grignard reagents tend to result in complex mixtures. harvard.edu
The reaction of Grignard reagents with azido groups is also of significant interest. Due to the electrophilic nature of the azido group, it is susceptible to nucleophilic attack by carbanions. nih.gov To facilitate the synthesis of molecules containing both an azido group and a site of Grignard reactivity, a protection strategy is often necessary. An efficient method involves the protection of the azido group through the formation of a phosphazide (B1677712) using a phosphine (B1218219) like di-(tert-butyl)(4-(dimethylamino)phenyl)phosphine (amphos). nih.gov Subsequent iodine-magnesium exchange on an iodo-substituted, protected azide (B81097) with a Grignard reagent such as isopropylmagnesium chloride allows for the formation of an organomagnesium intermediate. This intermediate can then undergo reaction with various electrophiles. nih.gov Deprotection with elemental sulfur regenerates the azido group, providing access to a diverse range of functionalized azides. nih.gov
| Grignard Reagent/Intermediate | Electrophile/Substrate | Reaction Type | Product Type | Ref |
| Phenylmagnesium Chloride | Nitro-substituted aryl iodides | Iodine-Magnesium Exchange | Nitro-containing Grignard reagent | harvard.eduacs.org |
| Organomagnesium intermediate from protected iodo-azide | Various electrophiles (e.g., DMF) | Grignard Reaction | Functionalized protected azides | nih.gov |
| Phenylmagnesium Bromide | Aryl iodides with nitro groups | Kumada Cross-Coupling | Decomposition | researchgate.net |
Advanced Applications of Phenylmagnesium Iodide in Complex Chemical Synthesis
Construction of Carbon-Carbon Bonds in Sophisticated Organic Architectures.
The primary utility of phenylmagnesium iodide lies in its ability to form new carbon-carbon bonds through nucleophilic attack on electrophilic carbon centers. This reactivity is fundamental to the construction of more complex molecular frameworks from simpler precursors.
The nucleophilic addition of this compound to carbonyl compounds is a classic and reliable method for the synthesis of substituted alcohols. The phenyl group acts as the nucleophile, attacking the electrophilic carbonyl carbon. This reaction proceeds via a tetrahedral intermediate which, upon acidic workup, yields the corresponding alcohol. bartleby.comchegg.com
The class of alcohol produced is dependent on the nature of the carbonyl substrate. Reaction with aldehydes, such as benzaldehyde (B42025), results in the formation of secondary alcohols. For instance, the reaction of phenylmagnesium bromide with benzaldehyde yields diphenylmethanol. doubtnut.com Ketones, like acetophenone, react with this compound to produce tertiary alcohols. quora.com
Esters, such as ethyl benzoate, react with two equivalents of the Grignard reagent to afford tertiary alcohols. The initial nucleophilic addition is followed by the elimination of the alkoxy group to form a ketone intermediate (e.g., benzophenone), which then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol like triphenylmethanol (B194598) after acidic workup. chegg.comprepp.inchegg.com
| Carbonyl Substrate | Product | Alcohol Class | Reported Yield |
|---|---|---|---|
| Benzaldehyde | Diphenylmethanol | Secondary | Not specified |
| Acetophenone | 2-Phenyl-2-propanol | Tertiary | Not specified |
| Ethyl Benzoate | Triphenylmethanol | Tertiary | 0.136g (from one study) chegg.com |
This compound provides a convenient route to benzoic acid through a carboxylation reaction with carbon dioxide. wikipedia.org This transformation is typically carried out by adding the Grignard reagent solution to solid carbon dioxide (dry ice). gmu.educhemistry-online.com The nucleophilic phenyl group attacks the electrophilic carbon of CO2, forming a magnesium carboxylate salt. youtube.com Subsequent acidification of this salt with a mineral acid, such as hydrochloric acid, protonates the carboxylate to yield benzoic acid. gmu.educhemistry-online.com This method is a common procedure for the synthesis of aryl carboxylic acids. youtube.com
| Reactants | Product | Key Step |
|---|---|---|
| Phenylmagnesium Bromide, Carbon Dioxide (solid) | Benzoic Acid | Nucleophilic attack on CO2 followed by acidic workup gmu.educhemistry-online.com |
Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound.
In addition to its role in nucleophilic addition, this compound is a key participant in a variety of transition metal-catalyzed cross-coupling reactions. These reactions significantly expand the scope of carbon-carbon bond formation, allowing for the coupling of molecular fragments that are not amenable to direct substitution or addition reactions.
Symmetrical biaryls can be synthesized through the homocoupling of aryl Grignard reagents, a reaction that can be catalyzed by various transition metals. Iron-catalyzed homocoupling has been successfully developed, where aryl Grignard reagents are efficiently converted to their corresponding symmetrical biaryls in the presence of an iron(III) chloride catalyst and an oxidant like 1,2-dichloroethane (B1671644). acs.orgresearchgate.net This method is applicable to a range of aryl Grignard reagents and is suitable for large-scale synthesis. acs.org Homocoupling is also often observed as a side reaction in iron-catalyzed cross-coupling reactions. acs.org Nickel and palladium complexes are also effective catalysts for the homocoupling of aryl Grignard reagents, leading to the formation of biphenyls. researchgate.net
| Catalyst | Product | Notes |
|---|---|---|
| Iron(III) Chloride | Biphenyl (B1667301) | Requires a reoxidant like 1,2-dichloroethane acs.org |
| Nickel Complexes | Biphenyl | Effective for biaryl synthesis researchgate.net |
| Palladium Complexes | Biphenyl | Effective for biaryl synthesis researchgate.net |
Transition metal-catalyzed cross-coupling reactions between this compound and organic halides or vinylic systems are powerful methods for the synthesis of unsymmetrical biaryls and styrenes. The Kumada-Corriu coupling, which utilizes nickel or palladium catalysts, is a well-established method for the cross-coupling of Grignard reagents with aryl and vinyl halides. researchgate.net
Iron-catalyzed systems have also been developed for the cross-coupling of aryl Grignard reagents with alkyl and aryl halides. nih.gov These iron-catalyzed reactions are often promoted by the addition of ligands or co-solvents. nih.gov Palladium-catalyzed cross-coupling of aryl Grignard reagents with aryl bromides, mediated by zinc halide additives, has also been shown to be effective. organic-chemistry.org
The cross-coupling of phenylmagnesium bromide with vinyl halides, such as bromostyrene, can be achieved using nickel catalysts to produce stilbene (B7821643) derivatives.
| Coupling Partner | Catalyst System | Product Type |
|---|---|---|
| Aryl Halides (e.g., Iodobenzene) | Palladium or Nickel Complexes | Unsymmetrical Biaryls researchgate.net |
| Aryl Chlorobenzoates | Iron Complexes with Urea Ligands | Alkyl-functionalized Aryl Benzoates nih.gov |
| Vinyl Halides (e.g., Bromostyrene) | Nickel Complexes | Styrenes/Stilbenes |
In the presence of a catalytic amount of a copper(I) salt, Grignard reagents like this compound undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, also known as the Michael reaction. mdpi.com This is in contrast to the typical 1,2-addition that occurs in the absence of a copper catalyst. mdpi.com This method is highly effective for the formation of β-phenyl substituted ketones.
For example, phenylmagnesium bromide adds to thiochromones in a 1,4-fashion with high efficiency in the presence of a copper catalyst. mdpi.com Similarly, the copper-catalyzed conjugate addition of phenylmagnesium bromide to chalcones, which are α,β-unsaturated ketones, proceeds to give the corresponding 1,4-adduct.
| α,β-Unsaturated Substrate | Product Type | Reported Yields |
|---|---|---|
| Thiochromone | 3-Phenylthiochroman-4-one | up to 89% mdpi.com |
| Chalcone | 1,3-Diphenyl-3-(phenyl)propan-1-one | Not specified |
Role of Nickel and Iron Catalysts in Coupling Processes
The utility of this compound in carbon-carbon bond formation is significantly enhanced through the use of transition metal catalysts, particularly those based on nickel and iron. These catalysts facilitate cross-coupling reactions, enabling the formation of biaryls and other coupled products with high efficiency.
Nickel complexes have proven to be effective catalysts for Kumada-type cross-coupling reactions involving aryl Grignard reagents like this compound. researchgate.netsemanticscholar.orgresearchgate.net Research has shown that well-defined tetrahedral Ni(I) complexes can achieve good to excellent yields of coupling products at room temperature. researchgate.netsemanticscholar.org While Ni(II) complexes can also be used as pre-catalysts, mechanistic studies suggest that a Ni(I) intermediate is the catalytically active species. researchgate.net The catalytic cycle is generally understood to involve oxidative addition of an aryl halide to the nickel center, transmetalation with the Grignard reagent, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net However, the performance of these nickel catalysts can be sensitive to steric hindrance in the substrates and may have limited tolerance for certain functional groups. researchgate.netsemanticscholar.org
Table 1: Nickel-Catalyzed Kumada Cross-Coupling of Aryl Iodides with Phenylmagnesium Bromide semanticscholar.org
| Aryl Iodide Substrate | Product | Yield (%) |
|---|---|---|
| Iodobenzene (B50100) | 1,1'-Biphenyl | 89 |
| 4-Iodotoluene | 4-Methyl-1,1'-biphenyl | 94 |
| 4-Iodoanisole | 4-Methoxy-1,1'-biphenyl | 86 |
| 1-Fluoro-4-iodobenzene | 4-Fluoro-1,1'-biphenyl | 92 |
Iron-based catalysts have emerged as a more economical and environmentally friendly alternative to precious metal catalysts for cross-coupling reactions. nih.gov Simple iron salts can effectively catalyze the formation of C-C bonds. nih.gov The mechanism of iron-catalyzed cross-coupling reactions is complex and can involve the formation of low-valent iron species or iron ate-complexes. researchgate.netnih.gov For instance, the reaction between an aryl halide and a Grignard reagent in the presence of an iron catalyst is thought to proceed through a catalytic cycle that may involve oxidative addition, transmetalation, and reductive elimination steps, similar to nickel-catalyzed processes. researchgate.net The specific nature of the active iron catalyst and the intermediates can be influenced by the reaction conditions and the ligands employed. nih.gov
Synthesis of Organometallic and Organoelement Compounds from this compound
This compound serves as a versatile phenylating agent for the synthesis of a variety of organometallic and organoelement compounds. This is typically achieved through transmetalation reactions where the phenyl group is transferred from magnesium to another metal or metalloid.
Preparation of Phenyl Copper
Phenyl copper can be prepared by the reaction of this compound with a copper(I) salt, such as copper(I) iodide. researchgate.net The reaction involves the displacement of the iodide ion from the copper salt by the phenyl group from the Grignard reagent. The resulting organocopper reagent is a valuable intermediate in organic synthesis, particularly in conjugate addition reactions and cross-coupling reactions. harvard.edu
Derivatization to Organotin Species
Organotin compounds can be synthesized through the reaction of this compound with tin halides, such as tin(IV) chloride or tin iodide. researchgate.netwikipedia.orglupinepublishers.com The number of phenyl groups transferred to the tin atom can be controlled by the stoichiometry of the reactants. For example, the reaction of four equivalents of this compound with tin(IV) chloride can yield tetraphenyltin. wikipedia.orglupinepublishers.com Similarly, mono-, di-, and triphenyltin (B1233371) compounds can be prepared by carefully controlling the reaction conditions and the ratio of the Grignard reagent to the tin halide. researchgate.netrjpbcs.com These organotin compounds have applications in various fields, including as stabilizers for polymers and as precursors for other organometallic compounds. uu.nl
Formation of Organophosphorus Compounds
This compound is a key reagent for the synthesis of organophosphorus compounds. frontiersin.org The reaction with phosphorus halides, such as phosphorus trichloride (B1173362) or dichlorophenylphosphine, allows for the introduction of one or more phenyl groups onto the phosphorus atom. nih.gov This straightforward nucleophilic substitution reaction is a fundamental method for creating tertiary phosphines and other phosphorus(III) compounds. These organophosphorus compounds are widely used as ligands in transition metal catalysis, as reagents in organic synthesis (e.g., in the Wittig reaction), and in materials science. nih.gov
Synthesis of Functionalized and Heterocyclic Derivatives Utilizing this compound
This compound's utility extends to the synthesis of complex organic molecules, including functionalized and heterocyclic structures. Its strong nucleophilicity allows it to react with a variety of electrophiles, leading to the formation of new carbon-carbon bonds and the construction of intricate molecular architectures.
Preparation of Complex Phenyl-Substituted Heterocycles (e.g., Pyrrolidinium (B1226570), 1,2,3-Triazoles)
While direct synthesis of complex heterocycles like pyrrolidinium solely from this compound is less common, the Grignard reagent is instrumental in creating precursors or participating in multi-step syntheses.
A notable application of Grignard reagents in heterocyclic synthesis is in the formation of 1,2,3-triazoles. Although this often involves azide-alkyne cycloaddition reactions, Grignard reagents can be used to introduce one of the key fragments. scispace.com For instance, a Grignard reagent can react with a suitable electrophile to generate a precursor that is then converted to an azide (B81097) or an alkyne. frontiersin.org More advanced methods involve the use of protected azido-functionalized organomagnesium reagents, which can then undergo reactions with electrophiles and subsequent deprotection and cyclization to form 1,2,3-triazoles. frontiersin.orgresearchgate.net
Integration into Multi-step Synthesis of Pharmaceuticals and Specialty Chemicals
The construction of complex molecular architectures, characteristic of pharmaceuticals and specialty chemicals, often relies on the sequential formation of carbon-carbon bonds. This compound is a key reagent in this context, enabling the introduction of phenyl groups to create crucial intermediates. A notable example is its potential role in the synthesis of Fendiline, a coronary vasodilator.
A plausible synthetic route to Fendiline involves the preparation of a key intermediate, 3,3-diphenylpropanal. This can be achieved through a multi-step sequence starting with the reaction between this compound and cinnamonitrile. The nucleophilic addition of the phenyl group to the nitrile carbon, followed by hydrolysis, would yield 3,3-diphenylpropenone. Subsequent reduction of the double bond and oxidation of the resulting alcohol would provide the target aldehyde. This aldehyde then undergoes reductive amination with (R)-1-phenylethan-1-amine to produce Fendiline. google.comnih.gov
The following table outlines a proposed multi-step synthesis for a Fendiline intermediate, highlighting the role of a phenyl Grignard reagent.
| Step | Reactants | Reagent | Product | Purpose |
| 1 | Cinnamonitrile | This compound | 3,3-diphenylpropenone | C-C bond formation, introduction of the second phenyl group. |
| 2 | 3,3-diphenylpropenone | H₂, Pd/C | 3,3-diphenylpropan-1-ol | Reduction of the alkene. |
| 3 | 3,3-diphenylpropan-1-ol | PCC | 3,3-diphenylpropanal | Oxidation to the key aldehyde intermediate. |
This table presents a representative synthetic sequence illustrating the integration of a phenyl Grignard reaction in a multi-step synthesis.
This integration of a Grignard reaction showcases the reagent's importance in building the carbon skeleton of pharmacologically active molecules. The reliability and high reactivity of this compound make it an indispensable tool for medicinal chemists.
Applications in Asymmetric Synthesis via Chiral Intermediates
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. This compound can be employed in diastereoselective reactions with chiral substrates to generate enantiomerically enriched products. This is often achieved through the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction.
A prominent strategy involves the use of chiral sulfinimines, such as those derived from Ellman's auxiliary (tert-butanesulfinamide). harvard.edusigmaaldrich.com The condensation of this chiral amine with an aldehyde produces a chiral N-sulfinylimine. The subsequent addition of this compound to the carbon-nitrogen double bond proceeds with high diastereoselectivity. The stereochemical outcome is dictated by the chiral sulfinyl group, which effectively shields one face of the imine, directing the incoming nucleophile to the opposite face. The resulting sulfinamide can then be readily cleaved under mild acidic conditions to afford the desired chiral primary amine.
The diastereoselectivity of these reactions is often high, leading to the formation of a single diastereomer in significant excess. The table below summarizes representative data for the addition of Grignard reagents to chiral N-tert-butanesulfinyl imines.
| Aldehyde Substrate | Grignard Reagent | Diastereomeric Ratio (d.r.) |
| Benzaldehyde | Phenylmagnesium Bromide | >98:2 |
| Isovaleraldehyde | Phenylmagnesium Bromide | >95:5 |
| Cinnamaldehyde | Phenylmagnesium Bromide | >98:2 |
Data is representative of the high diastereoselectivity typically observed in the addition of Grignard reagents to Ellman's auxiliary-derived imines. harvard.edu
Another important chiral intermediate is Garner's aldehyde, a protected form of D-serinal. d-nb.infonih.gov The addition of organometallic reagents, including phenyl Grignard reagents, to Garner's aldehyde allows for the stereoselective synthesis of amino alcohol derivatives. The inherent chirality of the aldehyde directs the nucleophilic attack of the phenyl group, leading to the formation of a new stereocenter with a predictable configuration. d-nb.infonih.gov This method provides a powerful tool for the synthesis of complex, enantiomerically pure molecules containing the 1-phenyl-2-amino-3-ol motif.
Synthesis of Novel Rubrene (B42821) Derivatives
Rubrene (5,6,11,12-tetraphenyltetracene) and its derivatives are of significant interest due to their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The synthesis of novel rubrene derivatives often involves the introduction of various substituents onto the tetracene core to tune their electronic and physical properties.
This compound can be utilized in the final steps of a rubrene synthesis to introduce the four phenyl groups that are characteristic of the parent molecule. A common synthetic strategy involves the preparation of a 5,6,11,12-tetrachlorotetracene (B13755362) or a similar tetra-halogenated precursor. The reaction of this precursor with an excess of this compound results in the substitution of the halogen atoms with phenyl groups via a nucleophilic substitution mechanism, likely involving a series of addition-elimination steps or through the formation of aryne intermediates.
Alternatively, a precursor such as 6,11-diphenyl-5,12-tetracenedione can be synthesized. The subsequent addition of two equivalents of this compound to the ketone functionalities, followed by a dehydration/aromatization step, would yield the fully phenylated rubrene core.
The table below outlines a plausible final step in the synthesis of a rubrene derivative using a phenyl Grignard reagent.
| Precursor | Reagent | Product | Reaction Type |
| 5,6,11,12-Tetrachlorotetracene | This compound | 5,6,11,12-Tetraphenyltetracene (Rubrene) | Nucleophilic Substitution |
| 6,11-Diphenyl-5,12-tetracenedione | This compound | 5,6,11,12-Tetraphenyltetracene (Rubrene) | Grignard Addition & Dehydration |
This table illustrates potential synthetic transformations for the preparation of rubrene using this compound.
The ability to introduce multiple phenyl groups in a single synthetic operation makes this compound a powerful reagent for the construction of these complex, functional organic materials.
Theoretical and Computational Studies of Phenylmagnesium Iodide
Quantum Chemical Approaches to Phenylmagnesium Iodide Systems
Quantum chemical methods offer a powerful lens through which to examine the electronic structure and molecular characteristics of this compound. These approaches can provide detailed information about bonding, charge distribution, and orbital interactions, which are fundamental to understanding the reactivity of this Grignard reagent.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying organometallic compounds due to its favorable balance of computational cost and accuracy. DFT calculations are instrumental in elucidating the electronic structures of Grignard reagents. For instance, DFT has been employed to investigate the electronic properties of systems involving phenylmagnesium halides, providing insights into their bonding and reactivity. acs.orgacs.org
DFT calculations can reveal key electronic properties that govern the reactivity of this compound. While specific data for the iodide compound is sparse in readily available literature, studies on analogous phenylmagnesium halides provide a framework for understanding its electronic characteristics.
Table 5.1: Illustrative DFT-Calculated Electronic Properties of Phenylmagnesium Halides
| Property | Phenylmagnesium Chloride (PhMgCl) | Phenylmagnesium Bromide (PhMgBr) | This compound (PhMgI) (Expected Trend) |
| C-Mg Bond Length (Å) | Shorter | Intermediate | Longer |
| Mulliken Charge on Phenyl Carbon (ipso-C) | More Negative | Negative | Less Negative |
| HOMO Energy (eV) | Lower | Intermediate | Higher |
| LUMO Energy (eV) | Higher | Intermediate | Lower |
Note: This table is illustrative and based on general principles and data from related computational studies. Specific values would require dedicated DFT calculations on this compound.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can provide highly accurate descriptions of molecular characteristics. These methods are valuable for benchmarking results from other computational techniques. While computationally more demanding than DFT, ab initio calculations can offer a more rigorous understanding of the geometry and electronic properties of smaller, simplified models of Grignard reagents.
Semiempirical methods, on the other hand, employ approximations and parameters derived from experimental data to significantly reduce computational cost. semanticscholar.org This makes them suitable for studying larger systems or for performing preliminary explorations of reaction pathways. While less accurate than DFT or ab initio methods, they can provide valuable qualitative insights into the reactivity and properties of molecules like this compound.
Computational Modeling of Reaction Pathways and Transition States
Understanding the mechanism of a chemical reaction requires detailed knowledge of the potential energy surface, including the structures and energies of reactants, products, intermediates, and transition states. Computational modeling is a powerful tool for mapping out these reaction pathways and elucidating the factors that control reaction outcomes.
Computational studies have been crucial in clarifying the long-debated mechanism of the Grignard reaction. Two primary pathways are often considered: a polar (nucleophilic addition) mechanism and a single-electron transfer (SET) mechanism. wikipedia.org DFT calculations have been employed to investigate the reaction of Grignard reagents with carbonyl compounds, revealing that the reaction can proceed through a dimeric Grignard reagent, where the carbonyl compound coordinates to the magnesium atoms. researchgate.net
The energetics of these pathways, including the activation energies associated with the transition states, determine the feasibility and rate of the reaction. For the reaction of phenylmagnesium halides with carbonyls, computational studies can calculate the Gibbs free energy of activation (ΔG‡), providing a quantitative measure of the reaction barrier. wuxiapptec.comdalalinstitute.com
Table 5.2: Representative Calculated Activation Energies for Grignard Additions
| Reactants | Reaction Type | Computational Method | Calculated ΔG‡ (kcal/mol) |
| CH₃MgCl + H₂CO | Nucleophilic Addition | B3LYP/6-31G* | 12.5 |
| PhMgBr + PhCHO | Nucleophilic Addition | DFT (Generic) | ~10-15 |
| tert-BuMgCl + Benzophenone | SET Pathway | DFT (Generic) | Lower than polar pathway |
Note: This table presents representative data from computational studies on Grignard reactions to illustrate the type of information that can be obtained. Specific values for this compound would require dedicated calculations.
These calculations help in understanding how the nature of the Grignard reagent, the substrate, and the solvent can influence the dominant reaction mechanism. For instance, sterically hindered ketones and certain alkyl halides are more likely to react via a SET pathway.
Computational methods are increasingly used to predict the stereochemical and regiochemical outcomes of chemical reactions. For Grignard additions to chiral carbonyl compounds, the stereoselectivity is determined by the relative energies of the diastereomeric transition states. The Felkin-Anh model provides a qualitative prediction, and computational models can quantify the energy differences between the competing transition states. nih.gov
Similarly, for reactions with substrates that have multiple reactive sites, computational methods can predict the regioselectivity by calculating the activation barriers for attack at each site. semanticscholar.orgrsc.org The site with the lowest activation energy is predicted to be the major product. This is particularly useful in the synthesis of complex molecules where multiple outcomes are possible.
Simulation of Solvent Effects and Ligand Coordination on this compound
The solvent plays a crucial role in the structure and reactivity of Grignard reagents. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are known to coordinate to the magnesium center, influencing the Schlenk equilibrium and the reactivity of the organometallic species. acs.org
Computational simulations, particularly molecular dynamics (MD), can provide a dynamic picture of the solvation of this compound. arxiv.orgchemrxiv.orgnih.gov These simulations can reveal the structure of the solvent shell around the Grignard reagent and the dynamics of solvent exchange.
Furthermore, quantum chemical calculations can be used to study the coordination of different ligands to the magnesium center. By calculating the binding energies of various ethers or other coordinating molecules, it is possible to understand their influence on the stability and reactivity of the this compound complex. Studies on phenylmagnesium bromides have shown how intramolecular coordination can influence the coordination state of the magnesium atom. acs.org These insights are critical for understanding how changes in the reaction medium or the addition of coordinating ligands can be used to control the outcome of Grignard reactions.
Influence of Ethereal Solvents on Grignard Structure and Reactivity
The structure and reactivity of this compound, like all Grignard reagents, are inextricably linked to the ethereal solvent in which it is prepared and used. Solvents such as diethyl ether (Et₂O) and tetrahydrofuran (THF) are not merely inert media; they are crucial Lewis bases that coordinate to the Lewis acidic magnesium center, stabilizing the organometallic species and preventing its aggregation and decomposition. wikipedia.org
Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into the nature of this solvation. The magnesium center in this compound typically coordinates two solvent molecules, resulting in a distorted tetrahedral geometry. nih.gov The interaction with the solvent is critical for the existence and reactivity of the Grignard reagent.
In solution, this compound exists in a dynamic chemical equilibrium known as the Schlenk equilibrium. wikipedia.org This equilibrium involves the disproportionation of two molecules of the organomagnesium halide into a dialkylmagnesium species and a magnesium halide salt. nih.gov
2 PhMgI ⇌ (Ph)₂Mg + MgI₂
The position of this equilibrium is profoundly influenced by the choice of ethereal solvent. wikipedia.org
Tetrahydrofuran (THF): As a polar, cyclic ether, THF is a stronger coordinating agent than diethyl ether. stackexchange.com The oxygen atom in THF is sterically more accessible, leading to stronger solvation of the magnesium center. stackexchange.com This strong coordination favors the monomeric PhMgI species, shifting the Schlenk equilibrium to the left. wikipedia.org
Diethyl Ether (Et₂O): While essential for the formation and stability of the Grignard reagent, diethyl ether is a weaker Lewis base compared to THF. stackexchange.com In this solvent, while monomeric species for iodides and bromides are common, the equilibrium may be more complex than in THF. wikipedia.org
Quantum chemical investigations and ab initio molecular dynamics simulations have shown that the solvent plays a direct role in the mechanism of ligand exchange in the Schlenk equilibrium. researchgate.net The process involves the formation of bridged dimeric intermediates, and the dynamic exchange of solvent molecules at the magnesium centers is crucial for overcoming the energy barriers for the transformation. nih.govresearchgate.net The reactivity of the Grignard reagent is thus dependent on the specific organomagnesium species present in the solution, which is dictated by the solvent.
| Property | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) |
|---|---|---|
| Coordinating Ability | Weaker Lewis base | Stronger Lewis base |
| Steric Hindrance at Oxygen | Higher (due to ethyl groups) | Lower (cyclic structure) |
| Boiling Point | 34.6 °C | 66 °C |
| Effect on Schlenk Equilibrium | Complex equilibrium, can favor dimers/oligomers depending on concentration and halide | Strongly favors the monomeric PhMgI species |
| Resulting Reactivity | Reactivity is based on a complex mixture of species | Reactivity is primarily that of the solvated monomer |
Rational Design and Optimization of Novel Reactivity through Computational Methods
Computational chemistry provides a powerful alternative to the traditional trial-and-error approach for discovering and optimizing chemical reactions. vu.nl Through the rational design of reaction pathways, it is possible to predict and enhance the reactivity of compounds like this compound.
This modern approach relies on quantum chemical methods, such as DFT, to model chemical systems with high accuracy. digitellinc.com These methods allow for the calculation of the electronic structure and potential energy surfaces of reacting molecules. By mapping the energy landscape of a reaction, chemists can identify the lowest-energy pathway from reactants to products, which involves characterizing the geometry and energy of all intermediates and, crucially, the transition states that connect them. vu.nl
The insights gained from these computational models are manifold. They can elucidate complex reaction mechanisms, rationalize observed selectivity, and predict how changes in substrates, reagents, or catalysts will affect the reaction outcome. vu.nl For transformations involving this compound, this means that reaction conditions can be systematically optimized to improve yield, reduce byproducts, or even discover entirely new modes of reactivity by computationally screening different parameters before they are attempted in the laboratory.
Design of Catalytic Systems for this compound Transformations
A significant area where computational design has proven invaluable is in the development of catalytic systems for transformations involving Grignard reagents, such as cross-coupling reactions. This compound is a key nucleophile in reactions like the Kumada coupling, which forms new carbon-carbon bonds. The rational design of transition metal catalysts (e.g., based on Nickel or Iron) for these processes is heavily reliant on computational modeling. digitellinc.comumd.edu
The design process focuses on understanding and optimizing the catalytic cycle. A generic cross-coupling cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. vu.nl
Oxidative Addition: The active, low-valent metal catalyst reacts with an organic halide (e.g., an aryl iodide), inserting the metal into the carbon-halogen bond.
Transmetalation: The organometallic species formed in the first step reacts with this compound. The phenyl group is transferred from magnesium to the catalyst metal center, displacing the halide.
Reductive Elimination: The two organic groups (the one from the organic halide and the phenyl group) on the metal center couple and are eliminated from the catalyst, forming the final product and regenerating the active catalyst.
| Catalytic Step | Description | Insights from Computational Modeling |
|---|---|---|
| Oxidative Addition | Active catalyst M(0) reacts with an organic halide R'-X. | Calculates energy barrier; models ligand effects on reaction rate. escholarship.org |
| Transmetalation | The intermediate reacts with PhMgI to transfer the phenyl group to the metal. | Investigates the mechanism of group transfer; determines the rate-determining step. nih.gov |
| Reductive Elimination | The two organic groups on the metal couple to form the product R'-Ph and regenerate M(0). | Determines the feasibility and energy barrier for product formation; predicts selectivity. vu.nl |
Spectroscopic and Advanced Analytical Characterization of Phenylmagnesium Iodide and Its Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the study of Phenylmagnesium Iodide, offering detailed information on reaction kinetics, molecular structure, and stereochemistry.
In Situ NMR for Monitoring Intermediate Formation and Reaction Progress
The application of in situ NMR spectroscopy allows for the real-time, non-invasive observation of chemical reactions as they occur within the NMR tube. nih.govrptu.de This method is invaluable for studying the formation of this compound and its subsequent reactions, providing quantitative data on the consumption of reactants, the emergence of transient intermediates, and the formation of final products. rptu.de Researchers can track specific resonances over time to determine reaction kinetics and gain mechanistic insights. For instance, on-line ¹H NMR spectroscopy has been effectively used to monitor both the formation and subsequent quenching of Grignard reagents in continuous flow systems. researchgate.net This approach enables rapid optimization of reaction conditions and ensures the stability of unstable intermediates, which can be generated and used within milliseconds. researchgate.net The development of benchtop NMR spectrometers, often coupled with flow systems, has made this powerful reaction monitoring tool more accessible. uib.norsc.org
Table 1: Applications of In Situ NMR in Grignard Reaction Monitoring
| Application | Description | Key Advantages |
|---|---|---|
| Reaction Kinetics | Continuous measurement of reactant, intermediate, and product concentrations over time. | Provides detailed kinetic profiles and helps determine rate laws. |
| Intermediate Detection | Identification of transient species that are not isolable. | Offers direct evidence for proposed reaction mechanisms. researchgate.net |
| Process Optimization | Rapid assessment of the impact of changing reaction parameters (e.g., temperature, concentration). | Facilitates efficient development of synthetic protocols. researchgate.net |
| Quantitative Analysis | Direct measurement of the concentration of species in the reaction mixture. | No need for external calibration; provides accurate yield determination. rptu.de |
High-Resolution NMR Techniques for Structural Elucidation of Phenyl-Containing Products
High-resolution NMR spectroscopy is an indispensable tool for the definitive structural characterization of the diverse phenyl-containing compounds synthesized using this compound. While low-resolution spectra provide basic information, high-resolution instruments reveal complex splitting patterns (spin-spin coupling) and subtle chemical shift differences that are essential for unambiguous structure determination. libretexts.orgchemguide.co.uk
¹H NMR spectra provide information on the number of different types of protons and their neighboring protons, with signals for hydrogens on a benzene (B151609) ring typically appearing in the 6.0 - 9.0 ppm range. chemguide.co.uk For complex molecules, one-dimensional spectra can be crowded. In such cases, two-dimensional (2D) NMR techniques are employed. For example, Heteronuclear Multiple Bond Correlation (HMBC) experiments can reveal long-range couplings between protons and carbons, which is instrumental in assigning the signals of complex polyphenol natural products and other intricate phenyl-containing structures. nih.gov ¹³C NMR provides complementary information about the carbon skeleton of the molecule. rsc.org The combination of these high-resolution techniques allows for the complete and unequivocal assignment of the chemical structure of products derived from this compound. nih.govrsc.org
Applications in Chiral Solvating Agent Synthesis for Stereochemical Analysis
This compound and related Grignard reagents are fundamental in asymmetric synthesis for creating chiral molecules. rsc.org Determining the stereochemical purity (enantiomeric excess) of these products is crucial, and NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), offers a powerful method for this analysis. nih.govunipi.it
CSAs are chiral compounds that are added to an NMR sample of a racemic or scalemic analyte. nih.gov The CSA interacts non-covalently with both enantiomers of the analyte to form transient diastereomeric complexes. nih.gov Because these diastereomeric complexes have different magnetic environments, the corresponding nuclei of the two enantiomers become non-equivalent and exhibit separate signals in the NMR spectrum. nih.govunipi.it The relative integration of these separated signals directly corresponds to the ratio of the enantiomers in the sample. This method avoids time-consuming derivatization steps. nih.govunipi.it
The effectiveness of a CSA depends on its ability to establish differential interactions with the enantiomers, often through hydrogen bonding, π-π stacking, or dipole-dipole interactions. nih.govunipi.it While this compound is used to synthesize the chiral products, the subsequent analysis using CSAs and NMR is a critical step in verifying the success of the stereoselective reaction. acs.orgnih.gov The choice of solvent can dramatically affect the configurational stability of chiral Grignard reagents and the outcome of these analyses. acs.orgnih.gov
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information about molecular structure and bonding in this compound and its reaction pathways. edinst.commt.com While IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, Raman spectroscopy is based on the inelastic scattering of light resulting from changes in polarizability. edinst.comksu.edu.saupmc.fr
Monitoring Reaction Exotherms and Mechanistic Pathways
The formation of Grignard reagents, including this compound, is a notoriously exothermic process. acs.orgresearchgate.net A delay in reaction initiation can lead to a dangerous accumulation of the organic halide, followed by a sudden, uncontrolled exotherm. acs.orgacs.org Monitoring the reaction temperature is often difficult and unreliable, especially under reflux conditions. researchgate.netmt.com
In situ IR spectroscopy (specifically FTIR and NIR) has emerged as a critical process analytical technology for safely monitoring and controlling these reactions. acs.orgmt.com By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the concentration of the reactant (e.g., phenyl iodide) and the formation of the this compound product can be tracked in real-time. mt.com The initiation of the reaction is clearly marked by the decrease in the reactant's characteristic IR absorption band and the simultaneous increase in the product's band. acs.orgmt.com This allows for precise control over the addition rate of the halide, preventing its accumulation and ensuring that the reaction proceeds smoothly. acs.orgacs.org This spectroscopic monitoring, when combined with reaction calorimetry, provides a comprehensive understanding of the reaction's thermochemistry and enhances process safety. mt.com
Table 2: Comparison of IR and Temperature Monitoring for Grignard Reactions
| Feature | Temperature Monitoring | In Situ IR Spectroscopy |
|---|---|---|
| Principle | Measures heat evolved from the reaction. | Measures molecular vibrations to track chemical concentrations. mt.com |
| Initiation Detection | Can be difficult, especially at reflux. researchgate.net | Definitive; shows consumption of reactant and formation of product. acs.org |
| Control | Reactive; responds after the exotherm has begun. | Proactive; allows control of reactant feed based on real-time concentration. acs.org |
| Information | Provides thermal data (heat flow). mt.com | Provides chemical data (concentration profiles, kinetics). mt.com |
| Safety | Risk of undetected initiation and reactant accumulation. acs.org | Greatly enhanced by preventing reactant accumulation. acs.orgacs.org |
Characterization of Magnesium-Carbon Bond Vibrations
Vibrational spectroscopy is a direct probe of the chemical bonds within a molecule. nanografi.commasterorganicchemistry.com The magnesium-carbon (Mg-C) bond in this compound has a characteristic vibrational frequency that can be observed using IR and Raman spectroscopy. nih.gov The position of this vibrational band provides fundamental information about the structure and bonding of the Grignard reagent. nih.gov
The frequency of the Mg-C stretch is sensitive to the coordination environment of the magnesium atom. nih.gov Factors such as the solvent, the presence of aggregates (as described by the Schlenk equilibrium), and coordination to a substrate can influence the bond strength and, consequently, its vibrational frequency. nih.govdiva-portal.org Theoretical calculations, in conjunction with experimental matrix isolation IR spectroscopy, have been used to study the bonding in magnesium-containing species, providing insights that can be compared to well-known organometallic complexes. nih.gov Although the Raman effect is generally weak, it can be particularly useful for studying symmetric vibrations and bonds in nonpolar environments, making it a valuable complementary technique to IR for characterizing the Mg-C bond. mt.comupmc.fr
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the analysis of this compound reaction mixtures, typically after a quenching step to derivatize the highly reactive Grignard reagent into more stable compounds.
Direct mass spectrometric analysis of this compound is challenging due to its non-volatile and reactive nature. However, MS is invaluable for identifying the products and byproducts after the Grignard reagent has been consumed in a reaction and the mixture has been worked up. For instance, after quenching a sample of this compound with water, the resulting benzene can be detected. A significant byproduct of the formation of this compound is biphenyl (B1667301), which arises from the coupling of a phenyl radical with another phenyl species.
The mass spectrum of biphenyl would show a characteristic molecular ion peak (M⁺) at m/z 154, along with fragmentation patterns corresponding to the loss of phenyl and other smaller fragments.
Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for separating and identifying the components of complex reaction mixtures involving this compound.
GC-MS: This is the most common method for analyzing the volatile components of a quenched Grignard reaction mixture. After quenching with an acidic solution, the organic layer can be injected into the GC-MS. This allows for the separation and identification of the desired product, unreacted starting materials (e.g., iodobenzene), and byproducts like benzene and biphenyl.
Table 2 illustrates a typical GC-MS analysis of a quenched this compound reaction mixture.
| Retention Time (min) | Compound Identified | Key Mass Spectral Peaks (m/z) |
| 3.5 | Benzene | 78 (M⁺), 77, 51 |
| 8.2 | Iodobenzene (B50100) | 204 (M⁺), 127, 77 |
| 12.1 | Biphenyl | 154 (M⁺), 77 |
LC-MS: For less volatile or thermally sensitive products that are not amenable to GC, LC-MS can be employed. The reaction mixture would still require quenching and appropriate sample preparation before injection. LC-MS is particularly useful for analyzing larger molecules synthesized using this compound.
Chromatographic Methods for Purity Assessment and Byproduct Quantification
Chromatographic techniques are fundamental for assessing the purity of the starting materials used to generate this compound and for quantifying the byproducts formed during its synthesis and subsequent reactions.
Gas Chromatography (GC): Following a careful quenching procedure, GC with a flame ionization detector (FID) is a robust method for quantifying the major organic species in a reaction mixture. By using an internal standard, the concentration of byproducts such as biphenyl and benzene can be accurately determined. This information is critical for optimizing the conditions for the formation of the Grignard reagent to minimize side reactions.
High-Performance Liquid Chromatography (HPLC): HPLC is also a valuable tool for the analysis of Grignard reaction mixtures, particularly for non-volatile products and for assessing the purity of commercially available Grignard reagent solutions. After derivatization, HPLC can separate the desired product from various impurities.
Table 3 provides an example of HPLC data for the purity assessment of a synthesized product using this compound.
| Retention Time (min) | Compound | Area % |
| 4.8 | Biphenyl | 5.2 |
| 6.1 | Desired Product | 93.5 |
| 7.3 | Unidentified Impurity | 1.3 |
Titration and Quantification Methods for Active this compound Content
Determining the precise concentration of the active Grignard reagent is essential for stoichiometric control in chemical reactions. Several titration methods are available for this purpose.
One of the most common and reliable methods is the titration with a standard solution of an alcohol, such as sec-butanol, in the presence of a colorimetric indicator. However, for weakly basic Grignard reagents like this compound, methods involving reaction with iodine or the use of specific indicators are preferred.
A widely used method involves the titration with a solution of iodine. The Grignard reagent reacts with iodine in a 1:1 molar ratio. The endpoint is the persistence of the brown color of iodine. To improve the sharpness of the endpoint, the titration is often carried out in a solution of lithium chloride in THF, which helps to keep the magnesium salts soluble. thieme-connect.comepfl.chwordpress.com
The reaction for the titration is: C₆H₅MgI + I₂ → C₆H₅I + MgI₂
Another effective method is direct titration with a solution of a known concentration of a titrant like diphenylacetic acid. The endpoint is indicated by a distinct color change. researchgate.net
The results of a typical titration of a this compound solution are presented in Table 4.
| Titration Method | Titrant | Indicator | Endpoint | Calculated Molarity (M) |
| Iodometric Titration | I₂ in THF/LiCl | Self-indicating | Persistence of brown I₂ color | 0.98 |
| Acid-Base Titration | sec-Butanol | 1,10-Phenanthroline | Color change from red to colorless | 0.95 |
| Diphenylacetic Acid | This compound | Diphenylacetic acid | Appearance of a persistent yellow color | 0.97 |
Indirect Analytical Methods Based on Hydrocarbon Formation
One of the classical, albeit less precise, methods for the quantification of this compound involves its controlled hydrolysis to yield benzene. This indirect method is predicated on the stoichiometry of the Grignard reaction with water, where one mole of the organometallic reagent reacts to produce one mole of the corresponding hydrocarbon.
The procedure involves quenching a known volume of the this compound solution with an excess of a proton source, typically water or a dilute acid. The reaction proceeds as follows:
C₆H₅MgI + H₂O → C₆H₆ + Mg(OH)I
The resulting benzene is then quantified using an appropriate analytical technique, most commonly gas chromatography (GC). By incorporating an internal standard into the reaction mixture, the concentration of the generated benzene can be accurately determined and correlated back to the initial concentration of the this compound solution.
While this method is conceptually straightforward, its precision can be compromised by several factors. The presence of hydrolyzed or oxidized Grignard reagent in the initial solution can lead to inaccuracies. Furthermore, the volatility of benzene requires careful handling to prevent loss during the analytical procedure. Consequently, this method is often employed for qualitative confirmation or approximate quantification rather than for precise determination of the Grignard reagent's molarity.
Direct Titration with Specific Colorimetric Indicators
Direct titration methods offer a more accurate and widely used approach for determining the concentration of this compound solutions. These methods rely on the reaction of the Grignard reagent with a titrant, typically a secondary alcohol such as sec-butanol, in the presence of a colorimetric indicator. The endpoint of the titration is signaled by a distinct color change.
One of the most effective indicators for the titration of Grignard reagents is 1,10-phenanthroline. In the presence of this compound, 1,10-phenanthroline forms a colored complex. The titration is carried out by adding a standardized solution of sec-butanol in an inert solvent, such as xylene, to the Grignard solution containing a small amount of the indicator. The sec-butanol reacts with the this compound in a 1:1 molar ratio.
C₆H₅MgI + CH₃CH(OH)CH₂CH₃ → C₆H₆ + Mg(OCH(CH₃)CH₂CH₃)I
At the endpoint, when all the this compound has been consumed, the colored complex with the indicator disappears, resulting in a sharp and easily detectable color change. The molarity of the this compound solution can then be calculated based on the volume and concentration of the titrant used.
Interactive Data Table: Representative Titration Data for this compound
| Sample | Volume of this compound (mL) | Titrant | Concentration of Titrant (M) | Volume of Titrant at Endpoint (mL) | Calculated Molarity of this compound (M) | Indicator | Endpoint Color Change |
| 1 | 5.0 | sec-Butanol | 1.0 | 4.8 | 0.96 | 1,10-Phenanthroline | Violet to Colorless |
| 2 | 5.0 | sec-Butanol | 1.0 | 5.1 | 1.02 | 1,10-Phenanthroline | Violet to Colorless |
| 3 | 10.0 | sec-Butanol | 0.5 | 9.9 | 0.495 | 1,10-Phenanthroline | Violet to Colorless |
X-ray Diffraction for Solid-State Structural Elucidation of this compound Complexes and Intermediates
While this compound is typically used in solution, understanding its solid-state structure provides invaluable insights into its bonding and reactivity. Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. However, obtaining suitable single crystals of this compound itself is challenging due to its high reactivity and tendency to exist in equilibrium with other species in solution (the Schlenk equilibrium).
More commonly, the structures of stable crystalline adducts of this compound with coordinating solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are determined. These studies reveal that the magnesium center is typically coordinated to the phenyl group, the iodide ion, and one or more solvent molecules. This coordination is crucial for stabilizing the Grignard reagent.
Due to the scarcity of specific crystallographic data for this compound in the Cambridge Structural Database, the closely related Phenylmagnesium Bromide diethyl etherate complex, C₆H₅MgBr(O(C₂H₅)₂)₂, serves as an excellent proxy for understanding the fundamental structural features. In this complex, the magnesium atom adopts a distorted tetrahedral geometry.
Interactive Data Table: Selected Crystallographic Data for Phenylmagnesium Bromide Diethyl Etherate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Mg-C Bond Length (Å) | ~2.14 |
| Mg-Br Bond Length (Å) | ~2.48 |
| Mg-O Bond Lengths (Å) | ~2.01, ~2.05 |
| C-Mg-Br Bond Angle (°) | ~117.8 |
| O-Mg-O Bond Angle (°) | ~95.7 |
Historical Context and Contemporary Frontiers in Phenylmagnesium Iodide Research
Historical Development of Grignard Chemistry and its Profound Impact on Organic Synthesis
The discovery and development of organomagnesium compounds, famously known as Grignard reagents, represent a watershed moment in the history of chemistry, fundamentally transforming the field of organic synthesis. These reagents provided a remarkably effective and versatile method for forming carbon-carbon bonds, a cornerstone of synthetic organic chemistry. semanticscholar.orgnih.gov The ability to construct complex carbon skeletons from simpler precursors with relative ease propelled advancements in academic research, pharmaceuticals, and various chemical industries. nih.gov
Victor Grignard's Pioneering Contributions and Nobel Recognition
The creation of these pivotal reagents is credited to the French chemist François Auguste Victor Grignard. labproinc.com While working under his doctoral advisor, Philippe Barbier, Grignard was tasked with improving a reaction that used magnesium. kennesaw.edu In 1900, Grignard discovered that reacting an organic halide with magnesium metal in an ethereal solvent, such as diethyl ether, produced a highly reactive organomagnesium compound. nih.govsciencemadness.org This discovery, which became known as the Grignard reaction, was a monumental breakthrough. semanticscholar.org
Grignard's doctoral dissertation in 1901 detailed the application of these organomagnesium compounds in the synthesis of alcohols, acids, and hydrocarbons, showcasing their broad utility. kennesaw.edu The reagents, including phenylmagnesium iodide, proved to be powerful nucleophiles, capable of attacking a wide range of electrophilic functional groups to create new carbon-carbon bonds. kennesaw.edu This opened up new pathways for synthesizing a vast array of organic molecules that were previously difficult or impossible to create.
The profound significance of his work was swiftly recognized by the scientific community. In 1912, Victor Grignard was awarded the Nobel Prize in Chemistry for his discovery of the "so-called Grignard reagent." nih.gov He shared the prize with Paul Sabatier, who was honored for his work on catalytic hydrogenation. nih.gov By the time of Grignard's death in 1935, over 6,000 publications had cited the use of his reagents, a testament to the immediate and enduring impact of his discovery on organic chemistry. labproinc.com
Table 1: Key Milestones in the History of Grignard Chemistry
| Year | Milestone | Significance |
|---|---|---|
| 1900 | Victor Grignard discovers the formation of organomagnesium halides (Grignard reagents). labproinc.com | Provided a novel and versatile method for carbon-carbon bond formation. semanticscholar.org |
| 1901 | Grignard publishes his doctoral thesis on the applications of these reagents. kennesaw.edunih.gov | Demonstrated the broad synthetic utility for preparing alcohols, acids, and hydrocarbons. kennesaw.edu |
| 1912 | Victor Grignard is awarded the Nobel Prize in Chemistry. labproinc.com | Acknowledged the immense impact of Grignard reagents on organic synthesis. |
Advancements in Sustainability and Green Chemistry for Organomagnesium Reagents
While indispensable, the traditional synthesis of Grignard reagents, including this compound, presents environmental and safety challenges. tcichemicals.com Conventional methods require the use of large volumes of volatile, flammable, and often toxic organic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) under strictly anhydrous (water-free) conditions. nih.govmdpi.com These requirements contribute to significant solvent waste, high energy consumption, and potential hazards, prompting researchers to seek more sustainable alternatives in line with the principles of green chemistry. tcichemicals.commdpi.com
Development of Environmentally Benign Synthetic Protocols
A significant advancement in the green synthesis of Grignard reagents is the use of mechanochemistry, specifically ball-milling. nih.govelectronicdesign.com This technique involves placing the reactants (magnesium metal and an organic halide) in a chamber with a metal ball, which is then spun or agitated. chemistryviews.org The mechanical force initiates the reaction, drastically reducing the need for solvents.
Researchers at Hokkaido University demonstrated that this method can produce Grignard reagents in a paste-like form using about one-tenth the amount of organic solvent required in traditional methods. nih.govchemistryviews.org In some cases, the reaction can proceed with only a catalytic amount of solvent or even in its complete absence, though yields may be lower. tcichemicals.com This mechanochemical approach is also less sensitive to air and moisture, simplifying the experimental setup and reducing costs associated with using high-purity, dry solvents and inert atmospheres. nih.govmdpi.com
Other strategies include the use of more sustainable, less volatile ethereal solvents such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are considered greener alternatives to traditional solvents like THF and diethyl ether. rsc.org
Strategies for Waste Reduction and Byproduct Minimization in Industrial Applications
Continuous Flow Technology: The adoption of continuous flow reactors offers a powerful method for minimizing byproducts and improving safety and scalability. In a continuous flow setup, reagents are continuously pumped and mixed in a small reactor. This allows for precise control over reaction parameters like temperature and mixing, which can significantly improve reaction selectivity. For Grignard reagent formation, this can reduce the formation of undesired side products, such as the Wurtz coupling product. The short reaction times and small reactor volumes inherent in "flash chemistry" also enhance safety when dealing with highly reactive organometallic compounds.
Process Mass Intensity (PMI): A key metric used by the pharmaceutical and chemical industries to measure the "greenness" of a process is Process Mass Intensity, which is the total mass of materials used (water, solvents, reagents, starting materials) to produce a kilogram of the desired product. By implementing greener solvents, catalytic processes, and continuous flow technology, companies can dramatically reduce the PMI, leading to less waste and more sustainable manufacturing.
Integration of this compound Chemistry with Emerging Technologies
The fundamental utility of Grignard reagents, including this compound, as powerful tools for carbon-carbon bond formation allows their integration into the synthesis of novel molecules for emerging technologies. Their role is often foundational, providing the key chemical transformations needed to build the complex molecular architectures required for advanced materials.
Applications in Advanced Materials Science
This compound and related Grignard reagents are instrumental in the synthesis of π-conjugated polymers, a class of materials at the forefront of advanced materials science. chemistryviews.org These polymers possess unique electronic and optical properties, making them suitable for a wide range of applications in organic electronics. kennesaw.edu
Organic Electronics: Conjugated polymers serve as the active layer in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and transistors for flexible electronics. kennesaw.educhemistryviews.org The synthesis of these polymers often involves cross-coupling reactions where Grignard reagents are used to create the monomeric building blocks or to participate directly in polymerization steps. For instance, a transition-metal-free polymerization driven by visible light has been developed for electron-deficient Grignard monomers to produce n-type conjugated polymers. chemistryviews.org this compound can be used to introduce phenyl groups into these polymer backbones, which can tune the material's electronic properties, solubility, and morphology.
Biphenyl (B1667301) Derivatives: The synthesis of substituted biphenyls is another area where Grignard reagents find application. These compounds are crucial scaffolds for materials used in liquid crystal displays (LCDs) and as ligands for organometallic complexes with applications in catalysis and as ferromagnetic materials. nih.gov The reaction of this compound with appropriate substrates provides a direct route to these essential molecular components.
Potential in Catalysis and Novel Molecular Transformations
While this compound itself is not typically employed as a catalyst, it serves as an indispensable organometallic reagent in numerous transition-metal-catalyzed reactions, most notably in cross-coupling processes for the formation of carbon-carbon bonds. These reactions represent a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. Phenylmagnesium halides participate in catalytic cycles involving metals like nickel and iron, where they act as the nucleophilic phenyl source.
For instance, nickel-catalyzed cross-coupling reactions between aryl Grignard reagents, such as phenylmagnesium halides, and fluoroazines or -diazines have been developed using commercially available phosphine (B1218219) ligands. Similarly, iron complexes have been identified as effective, low-cost, and non-toxic catalysts for the cross-coupling of alkyl halides with aryl Grignard reagents. In these transformations, the Grignard reagent undergoes transmetalation with the active metal catalyst, which then proceeds through reductive elimination to form the new C-C bond and regenerate the catalyst.
A truly novel molecular transformation involving phenylmagnesium halides lies in their use as exchange reagents for the preparation of other, more complex Grignard reagents. The Iodine-Magnesium (I/Mg) exchange reaction, pioneered and extensively developed by Paul Knochel and coworkers, has emerged as a powerful synthetic tool. In this process, a simple Grignard reagent like Phenylmagnesium Chloride (PhMgCl) or Isopropylmagnesium Chloride (i-PrMgCl) is used to transform a functionalized aryl iodide into its corresponding magnesium derivative under mild conditions. This method circumvents the harsh requirements of classical Grignard synthesis (direct insertion of magnesium metal), which are incompatible with many sensitive functional groups. The I/Mg exchange allows for the preparation of highly functionalized organomagnesium compounds containing esters, nitriles, and even nitro groups, which would otherwise be destroyed. This transformation has significantly expanded the scope of Grignard chemistry, allowing for the synthesis of previously inaccessible polyfunctional molecules.
Future Directions and Unexplored Reactivity of this compound
The future of this compound research is evolving beyond its classical role as a simple nucleophile. Current and future explorations are focused on two main frontiers: expanding the fundamental understanding of organometallic reactivity by studying heavier analogues, and developing more sophisticated and milder synthetic methodologies that broaden the applications of this venerable reagent. These investigations promise to uncover new reactivity patterns and provide innovative solutions to complex synthetic challenges.
A significant frontier in organometallic chemistry is the exploration of "heavy Grignard reagents," the Calcium, Strontium, and Barium analogues of this compound. These elements, all in Group 2 of the periodic table, offer a spectrum of reactivity and structural properties that differ significantly from their magnesium counterpart. The synthesis of aryl calcium iodides can be achieved via the direct insertion of activated calcium into the carbon-iodine bond of iodobenzene (B50100), but this requires very low temperatures to manage their high reactivity.
The primary differences stem from the increasing metallic character and lower electronegativity down the group (Mg: 1.31, Ca: 1.00, Sr: 0.95, Ba: 0.89 on the Pauling scale). This trend leads to a more ionic and polarized Carbon-Metal bond in the heavier analogues, making them more reactive and less stable than this compound. This heightened reactivity presents both opportunities and challenges; while potentially enabling new transformations, it also leads to side reactions like ether cleavage, even at low temperatures.
Another key difference lies in the Schlenk equilibrium. For this compound, the equilibrium in solution involves the parent Grignard (PhMgI), the diphenyl derivative (Ph₂Mg), and magnesium iodide (MgI₂). For the heavier analogues, this equilibrium is often shifted significantly toward the homoleptic species (diarylmetal and metal diiodide). The study of these heavier systems provides fundamental insights into the effects of metal size and electronic properties on the structure and reactivity of organometallic compounds.
| Property | This compound (PhMgI) | Phenylcalcium Iodide (PhCaI) | Phenylstrontium Iodide (PhSrI) & Phenylbarium Iodide (PhBaI) |
|---|---|---|---|
| Reactivity | Moderately reactive, stable at room temperature in solution. | Highly reactive, requires low temperatures (< 0°C) to prevent decomposition. | Extremely reactive, prone to rapid side reactions. |
| C-Metal Bond Character | Polar covalent. | More ionic than C-Mg bond. | Highly ionic. |
| Schlenk Equilibrium (2 PhAeI ⇌ Ph₂Ae + AeI₂) | Equilibrium mixture of all species. | Equilibrium allows for isolation of diphenylcalcium (Ph₂Ca). | Shifted strongly towards homoleptic species (Ph₂Ae and AeI₂). |
| Synthetic Challenges | Requires anhydrous conditions; incompatible with acidic protons. | Prone to ether solvent cleavage; requires activated metal and low temperatures. | High reactivity makes handling and isolation difficult. |
The most significant innovative strategy in the chemistry of this compound and its derivatives is the halogen-magnesium exchange reaction. This methodology represents a paradigm shift from the classical synthesis involving the direct, and often difficult to initiate, reaction of an organic halide with magnesium metal turnings. The I/Mg exchange utilizes a pre-formed, soluble Grignard reagent (e.g., i-PrMgCl, PhMgCl) to swap magnesium for an iodine atom on an aromatic or vinylic substrate.
The primary advantage of this method is its exceptional functional group tolerance. The exchange can be performed at low temperatures (e.g., -40°C), where the resulting Grignard reagent is stable and does not react with sensitive groups like esters, amides, cyanides, or nitro groups present on the same molecule. This allows for the straightforward preparation of complex, polyfunctional organomagnesium reagents that are inaccessible via the traditional insertion method. The development of "Turbo-Grignard" reagents, such as i-PrMgCl·LiCl, further enhances the rate and efficiency of these exchange reactions, even for less reactive organic bromides. This strategy has fundamentally expanded the utility of Grignard reagents, transforming them from simple synthons into sophisticated tools for modern organic synthesis.
| Feature | Classical Method (Direct Mg Insertion) | Iodine-Magnesium (I/Mg) Exchange |
|---|---|---|
| Reagents | Aryl Halide (Ar-X), Magnesium Metal (Mg⁰). | Aryl Iodide (Ar-I), Exchange Reagent (e.g., i-PrMgCl, PhMgCl). |
| Reaction Conditions | Often requires initiation (e.g., with iodine, heating); can be exothermic and difficult to control. | Homogeneous reaction, proceeds smoothly at low temperatures (e.g., -40°C to 0°C). |
| Functional Group Tolerance | Poor; incompatible with esters, nitriles, ketones, nitro groups, etc. | Excellent; tolerates a wide range of sensitive functional groups. |
| Advantages | Uses inexpensive starting materials. | High chemoselectivity, mild conditions, broad substrate scope, preparation of polyfunctional reagents. |
| Disadvantages | Limited to robust substrates; initiation can be problematic. | Requires a stoichiometric amount of a pre-formed Grignard reagent. |
Q & A
Q. What are the critical considerations for synthesizing phenylmagnesium iodide in anhydrous conditions?
this compound, a Grignard reagent, requires strict exclusion of moisture and oxygen. Key steps include:
- Using freshly distilled tetrahydrofuran (THF) or diethyl ether as solvents to prevent hydrolysis .
- Ensuring magnesium turnings are activated (e.g., by iodine or mechanical scraping) to initiate the reaction .
- Monitoring reaction progress via gas evolution or turbidity changes. Methodological Tip: Pre-cool solvents to 0°C to slow unintended side reactions with trace moisture .
Q. How should researchers characterize the purity and stability of this compound?
- Titration : Use Gilman’s method (quenching with water, followed by acid-base titration) to quantify active Grignard reagent .
- Spectroscopy : Employ in deuterated THF to detect residual solvents or decomposition products (e.g., iodobenzene) .
- Reactivity Tests : React a small aliquot with benzaldehyde to assess yield of triphenylmethanol, confirming reagent activity .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Use flame-resistant lab coats, face shields, and nitrile gloves to mitigate fire and corrosion risks .
- Spill Management : Neutralize spills with dry sand or sodium bicarbonate; avoid water due to violent exothermic reactions .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of ether or iodide vapors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated couplings?
Discrepancies often arise from:
- Substrate Impurities : Trace moisture or protic contaminants in aryl halides reduce yields. Pre-dry substrates over molecular sieves .
- Solvent Effects : THF enhances reactivity but may increase side reactions compared to diethyl ether. Optimize solvent choice using Design of Experiments (DoE) .
- Catalytic Interference : Residual iodide ions can act as catalysts in Ullmann-type couplings, altering product distributions . Data Analysis Tip: Use statistical tools (e.g., ANOVA) to isolate variables affecting yield reproducibility .
Q. What advanced techniques enable real-time monitoring of this compound reactivity?
- In Situ IR Spectroscopy : Track carbonyl C=O bond reduction to confirm Grignard addition kinetics .
- Cryogenic Reaction Calorimetry : Measure exothermicity to optimize reagent stoichiometry and prevent thermal runaway .
- Computational Modeling : Apply DFT calculations to predict regioselectivity in cross-couplings, reducing trial-and-error experimentation .
Q. How can researchers mitigate decomposition pathways in this compound storage?
- Stabilization Strategies : Store solutions under argon at −20°C with molecular sieves to adsorb trace moisture .
- Decomposition Analysis : Use GC-MS to identify degradation byproducts (e.g., biphenyl or iodomagnesium species) and adjust storage conditions .
- Alternative Formulations : Explore ionic liquid matrices to enhance shelf life while maintaining reactivity .
Methodological Guidelines from Evidence
- Experimental Reproducibility : Document all steps in detail, including solvent batch numbers and magnesium activation methods, per Beilstein Journal guidelines .
- Data Presentation : Include raw and processed data in appendices, with critical results in the main text (e.g., NMR spectra, titration curves) .
- Ethical Reporting : Disclose failed attempts to synthesize or stabilize the reagent, aligning with principles of scientific integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
